4-Methoxy-2-methylene-4-oxobutanoic acid
Overview
Description
4-Methoxy-2-methylene-4-oxobutanoic acid is an organic compound with the molecular formula C6H8O4 It is known for its unique structure, which includes a methoxy group, a methylene group, and a keto group
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2-methylene-4-oxobutanoic acid is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in cellular energy production.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to mitochondrial membrane depolarization and can result in neuronal death . This indicates that the compound could have significant effects at the cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-methylene-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and leading to mitochondrial membrane depolarization and neuronal death This compound also affects other biomolecules, including proteins and cofactors, by altering their function and stability
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce mitochondrial membrane depolarization, leading to neuronal death . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the activity of succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death . The binding interactions between this compound and enzymes are critical for understanding its molecular mechanism and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce mitochondrial membrane depolarization and neuronal death over time . Understanding the temporal effects of this compound is crucial for its application in biochemical research and therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including mitochondrial membrane depolarization and neuronal death . Understanding the dosage effects of this compound is essential for its safe and effective use in animal models and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the methionine salvage pathway. It interacts with enzymes and cofactors, modulating their activity and affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution of this compound is crucial for its application in biochemical research and therapeutic development.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for its application in biochemical research and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylene-4-oxobutanoic acid typically involves the reaction of methoxyacetic acid with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methoxy-2-methylene-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Methoxy-2-methylidene-4-oxobutanoic acid
- 4-Methyl 2-methylenesuccinate
- 4-Methoxy-2-methylidene-4-oxobutyric acid
Comparison: 4-Methoxy-2-methylene-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-methoxy-2-methylidene-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYTYGOUZOARSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223618 | |
Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7338-27-4 | |
Record name | Methyl itaconate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7338-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7338-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl hydrogen 2-methylenesuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL HYDROGEN 2-METHYLENESUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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